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Compound of Interest

Compound Name: 2-Amino-4-methyl-5-acetylthiazole

Cat. No.: B183210

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-Amino-4-methyl-5-acetylthiazole (CeHsN20S, Molecular Weight: 156.21 g/mol ).
The information presented herein is crucial for the identification, characterization, and quality
control of this important heterocyclic compound, which serves as a valuable building block in
medicinal chemistry and drug discovery. This document details its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-Amino-4-methyl-5-

acetylthiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data of 2-Amino-4-methyl-5-acetylthiazole
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.17 brs 2H NH:2
2.35 S 3H -CHs (thiazole ring)
2.17 s 3H -C(O)CHs

Solvent: DMSO-ds

Table 2: 13C NMR Spectral Data of 2-Amino-4-methyl-5-acetylthiazole

Chemical Shift (8) ppm Assignment
189.3 C=0

169.2 C2 (C-NHz)

159.7 C4 (C-CHs)

111.1 C5 (C-C(O)CHs)
17.4 -CHs (thiazole ring)
15.7 -C(O)CHs

Solvent: DMSO-ds

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 2-Amino-4-methyl-5-acetylthiazole
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Wavenumber (cm~?) Intensity Assignment

3390, 3297, 3100 Strong, Broad N-H stretching (NH2)

2958 Medium C-H stretching (aliphatic)
1644 Strong C=0 stretching (acetyl group)
1625, 1600 Strong C=N stretching (thiazole ring)
1511 Strong C=C stretching (thiazole ring)
584 Medium S-C=N bending

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 2-Amino-4-methyl-5-acetylthiazole

mlz Interpretation
156 [M]* (Molecular lon)
141 [M - CHs]*

114 [M - C2H20]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are representative and may be adapted based on the specific instrumentation
available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: Bruker Avance Il 400 MHz NMR Spectrometer.
Software: TopSpin 3.0.

Procedure:
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e Sample Preparation: Approximately 5-10 mg of 2-Amino-4-methyl-5-acetylthiazole was
dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds). The solution was
transferred to a 5 mm NMR tube.

e Instrument Setup: The NMR tube was placed in a sample spinner and inserted into the
magnet. The instrument was locked onto the deuterium signal of the solvent. Shimming was
performed to optimize the magnetic field homogeneity.

e 1H NMR Acquisition: A standard proton NMR experiment was performed. Key parameters
included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

e 13C NMR Acquisition: A proton-decoupled carbon NMR experiment was conducted. Key
parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024
scans.

o Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and
the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to
the residual solvent peak of DMSO-de (6 2.50 ppm for *H and & 39.52 ppm for 13C).

Infrared (IR) Spectroscopy

Instrumentation: Bruker Tensor 27 FT-IR Spectrometer.

Accessory: Attenuated Total Reflectance (ATR) with a diamond crystal.
Software: OPUS.

Procedure:

o Background Spectrum: A background spectrum of the clean, empty ATR crystal was
recorded to account for atmospheric and instrumental interferences.

o Sample Analysis: A small amount of solid 2-Amino-4-methyl-5-acetylthiazole was placed
directly onto the ATR crystal. The pressure arm was engaged to ensure good contact
between the sample and the crystal.

o Data Acquisition: The IR spectrum was recorded in the range of 4000-400 cm~* with a
resolution of 4 cm~1. A total of 32 scans were co-added to improve the signal-to-noise ratio.
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o Data Processing: The resulting spectrum was baseline corrected and the peaks were
labeled.

Mass Spectrometry (MS)

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A system
such as an Agilent LC/MSD Trap XCT is suitable.

Procedure:

o Sample Preparation: A dilute solution of 2-Amino-4-methyl-5-acetylthiazole was prepared
in a volatile organic solvent such as methanol or dichloromethane.

e Gas Chromatography (GC):

o Injection: 1 pL of the sample solution was injected into the GC inlet, which was maintained
at a high temperature (e.g., 250 °C) to ensure rapid vaporization.

o Separation: The vaporized sample was carried by an inert gas (e.g., helium) through a
capillary column (e.g., a 30 m HP-5ms column). The oven temperature was programmed
to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 280 °C) to
separate the components of the sample based on their boiling points and interactions with
the column's stationary phase.

e Mass Spectrometry (MS):

o lonization: As the compound eluted from the GC column, it entered the ion source of the
mass spectrometer. Electron lonization (El) at 70 eV was used to fragment the molecule
into characteristic ions.

o Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio
(m/z) by a quadrupole mass analyzer.

o Detection: The abundance of each ion was measured by a detector, generating a mass

spectrum.

Visualization of Analytical Workflow

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b183210?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Amino-4-methyl-5-acetylthiazole.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4-methyl-5-
acetylthiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b183210#spectroscopic-data-nmr-ir-mass-of-2-amino-
4-methyl-5-acetylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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